molecular formula C11H26N2 B12126086 N',N'-dipropylpentane-1,5-diamine

N',N'-dipropylpentane-1,5-diamine

Cat. No.: B12126086
M. Wt: 186.34 g/mol
InChI Key: DUEYZRNFSPONAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’-dipropylpentane-1,5-diamine is an organic compound with the molecular formula C11H26N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,N’-dipropylpentane-1,5-diamine can be synthesized through the reaction of pentane-1,5-diamine with propyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine groups, followed by the addition of propyl halides to form the desired product.

Industrial Production Methods

Industrial production of N’,N’-dipropylpentane-1,5-diamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process can be optimized by adjusting parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dipropylpentane-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can replace the propyl groups with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

N’,N’-dipropylpentane-1,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’,N’-dipropylpentane-1,5-diamine involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Pentane-1,5-diamine: A simpler diamine with a similar backbone but without the propyl groups.

    Hexamethylenediamine: A longer-chain diamine with six carbon atoms in the backbone.

    N,N’-diethylpentane-1,5-diamine: A similar compound with ethyl groups instead of propyl groups.

Uniqueness

N’,N’-dipropylpentane-1,5-diamine is unique due to the presence of propyl groups, which can influence its chemical reactivity and physical properties. These propyl groups can enhance the compound’s solubility in organic solvents and affect its interaction with other molecules, making it a valuable compound for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C11H26N2

Molecular Weight

186.34 g/mol

IUPAC Name

N',N'-dipropylpentane-1,5-diamine

InChI

InChI=1S/C11H26N2/c1-3-9-13(10-4-2)11-7-5-6-8-12/h3-12H2,1-2H3

InChI Key

DUEYZRNFSPONAG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.